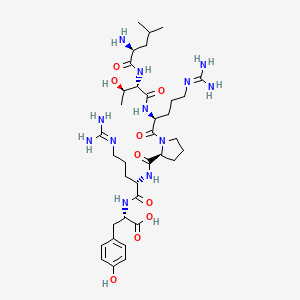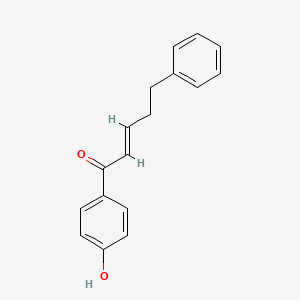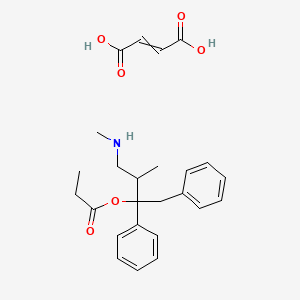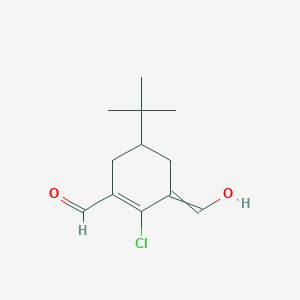![molecular formula C36H18 B1507965 Diacenaphtho[1,2-a:1',2'-h]pyrene CAS No. 362052-03-7](/img/structure/B1507965.png)
Diacenaphtho[1,2-a:1',2'-h]pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diacenaphtho[1,2-a:1’,2’-h]pyrene is a novel polyaromatic hydrocarbon (PAH) that consists of two acenaphthylene units connected by a pyrene bridge .
Synthesis Analysis
The synthesis of Diacenaphtho[1,2-a:1’,2’-h]pyrene involves a Pd-catalyzed cross-coupling process, followed by acid-catalyzed cycloisomerization to generate the pyrene moiety. The new fused scaffold is formed in the last step in convincing yields by means of CH-activation .Molecular Structure Analysis
The molecular structure of Diacenaphtho[1,2-a:1’,2’-h]pyrene is unique, with two acenaphthylene units connected by a pyrene bridge .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Diacenaphtho[1,2-a:1’,2’-h]pyrene include Pd-catalyzed cross-coupling and acid-catalyzed cycloisomerization .Physical And Chemical Properties Analysis
The physical and chemical properties of Diacenaphtho[1,2-a:1’,2’-h]pyrene have been investigated in detail by UV-Vis and PL spectroscopy, CV measurements, and DFT calculations .Future Directions
properties
IUPAC Name |
decacyclo[15.15.2.13,7.119,23.02,12.014,33.018,28.030,34.011,36.027,35]hexatriaconta-1(33),2(12),3,5,7(36),8,10,13,15,17(34),18(28),19,21,23(35),24,26,29,31-octadecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H18/c1-5-19-7-3-11-25-31(19)23(9-1)29-17-21-13-16-28-34-22(14-15-27(33(21)34)35(25)29)18-30-24-10-2-6-20-8-4-12-26(32(20)24)36(28)30/h1-18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSBINQKWNJFOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C6C(=C4)C=CC7=C6C(=CC8=C7C9=CC=CC1=C9C8=CC=C1)C=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70723976 |
Source


|
| Record name | Diacenaphtho[1,2-a:1',2'-h]pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70723976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diacenaphtho[1,2-a:1',2'-h]pyrene | |
CAS RN |
362052-03-7 |
Source


|
| Record name | Diacenaphtho[1,2-a:1',2'-h]pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70723976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-[2,3'-bipyridin]-6'-amine](/img/structure/B1507891.png)





![3,6,7-Trimethyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B1507904.png)





![Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate](/img/structure/B1507911.png)